

Application Notes and Protocols for Negishi Coupling with Aryl-SF5 Compounds

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Compound of Interest

Compound Name: 3-Bromophenylsulfur pentafluoride

Cat. No.: B1333655

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These application notes provide a detailed experimental guide for performing Negishi coupling reactions with aryl pentafluorosulfanyl (aryl-SF5) compounds. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. The Negishi coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the incorporation of the SF5-aryl motif into complex molecules.

This document outlines detailed protocols for the preparation of organozinc reagents and the subsequent palladium-catalyzed cross-coupling with aryl-SF5 halides. It also includes a summary of reported yields and reaction conditions to guide researchers in developing robust synthetic procedures.

Data Presentation

The following table summarizes the reported yields for the Negishi coupling of aryl-SF5 bromides with a functionalized organozinc reagent to synthesize SF5-containing aromatic amino acids.^{[1][2]}

Entry	Aryl-SF5 Bromide	Organozinc Reagent	Product	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)
1	1-bromo-4-(pentafluorosulfonyl)benzene	(S)-BnO ₂ C(NHBoc)CHCH ₂ ZnI	(S)-2-(tert-butoxycarbonylamino)-3-(4-(pentafluorosulfonyl)phenyl)propanoic acid benzyl ester	Pd(dba) ₂ / SPhos	THF	50	3	42
2	1-bromo-3-(pentafluorosulfonyl)benzene	(S)-BnO ₂ C(NHBoc)CHCH ₂ ZnI	(S)-2-(tert-butoxycarbonylamino)-3-(3-(pentafluorosulfonyl)phenyl)propanoic acid benzyl ester	Pd(dba) ₂ / SPhos	THF	50	3	32
3	1-bromo-4-(pentafluoro	(R)-BnO ₂ C(NHBoc)	(R)-2-(tert-butoxycarbonyl	Pd(dba) ₂ / SPhos	THF	50	3	38

	uorosulf anyl)be nzene	CHCH2 ZnI	amino)- 3-(4- (pentafl uorosulf anyl)ph enyl)pro panoic acid benzyl ester					
4	1- bromo- 3- (pentafl uorosulf anyl)be nzene	(R)- BnO2C(NHBoc) CHCH2 ZnI	(R)-2- (tert- butoxyc arbonyl amino)- 3-(3- (pentafl uorosulf anyl)ph enyl)pro panoic acid benzyl ester	Pd(dba) 2 / SPhos	THF	50	3	35

Experimental Protocols

General Considerations: All reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Preparation of the Organozinc Reagent (General Procedure)

This protocol describes the in situ preparation of an organozinc reagent from an organic halide.

Materials:

- Organic halide (e.g., Alkyl or Aryl Iodide/Bromide) (1.0 equiv)
- Activated Zinc dust (1.5 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (catalytic amount)

Procedure:

- To a flame-dried Schlenk flask containing a magnetic stir bar, add activated zinc dust.
- Assemble the flask on a Schlenk line and evacuate and backfill with argon three times.
- Add a crystal of iodine to the zinc dust. The color will fade as the zinc is activated.
- In a separate flame-dried Schlenk flask, dissolve the organic halide in anhydrous THF.
- Transfer the solution of the organic halide to the flask containing the activated zinc via cannula.
- Stir the reaction mixture at room temperature. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots. For less reactive halides, gentle heating may be required.
- The resulting slurry of the organozinc reagent is typically used directly in the subsequent cross-coupling reaction.

Protocol 2: Negishi Coupling of an Aryl-SF₅ Halide with an Organozinc Reagent

This protocol is adapted from the synthesis of SF₅-containing aromatic amino acids.^{[1][2]}

Materials:

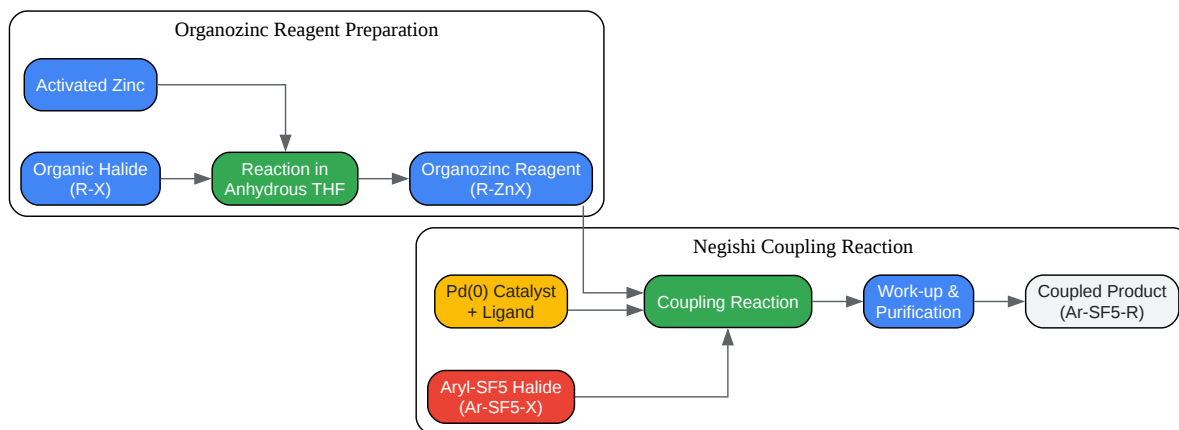
- Aryl-SF₅ halide (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene) (1.0 equiv)

- Organozinc reagent solution in THF (from Protocol 1) (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (2.5 mol%)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

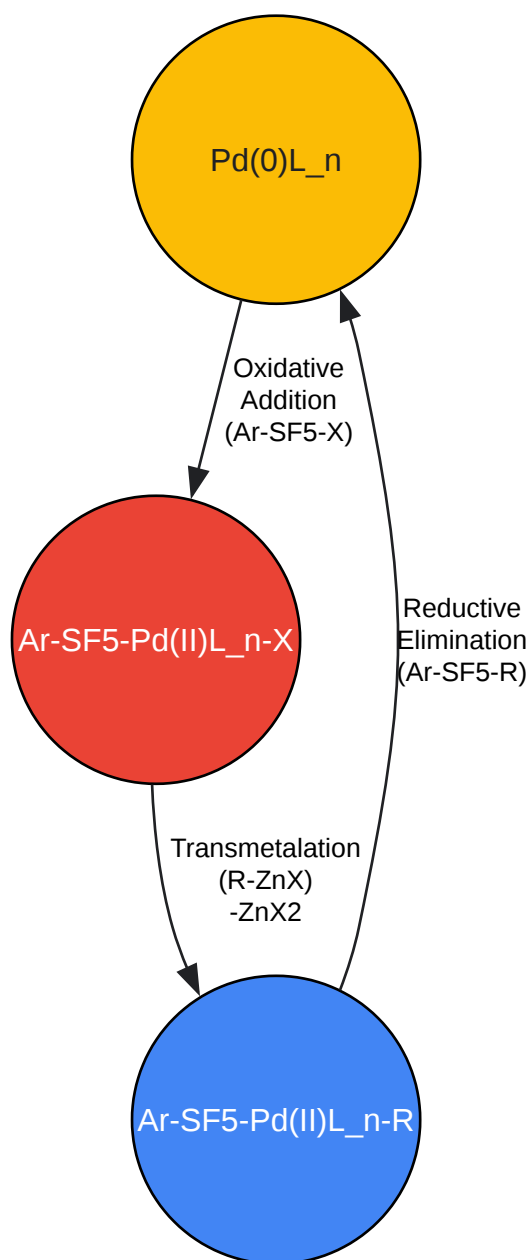
- To a flame-dried Schlenk flask containing a magnetic stir bar, add $\text{Pd}_2(\text{dba})_3$ and SPhos.
- Evacuate and backfill the flask with argon three times.
- Add anhydrous THF and stir for 10-15 minutes to allow for the formation of the active catalyst complex.
- Add the aryl-SF5 halide to the flask.
- Slowly add the freshly prepared organozinc reagent solution to the reaction mixture at room temperature via cannula.
- Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization



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Caption: Experimental workflow for the Negishi coupling of aryl-SF5 compounds.



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Caption: Catalytic cycle of the Negishi cross-coupling reaction.

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References

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- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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